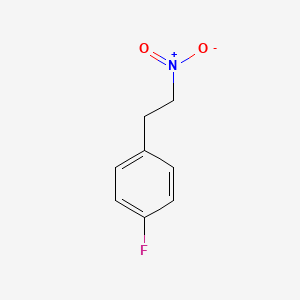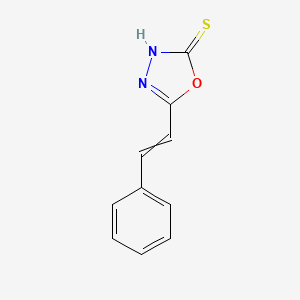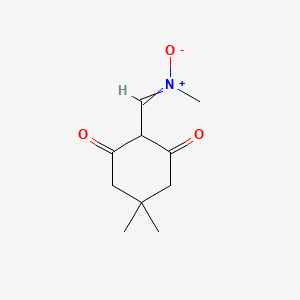
N-hydroxyanthracene-9-carbonimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxyanthracene-9-carbonimidoyl chloride: is an organic compound with the molecular formula C15H10ClNO It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group and a carbonimidoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxyanthracene-9-carbonimidoyl chloride typically involves the reaction of 9-anthraldehyde oxime with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
-
Formation of 9-anthraldehyde oxime:
- 9-anthraldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form 9-anthraldehyde oxime.
- Reaction conditions: Solvent (ethanol or methanol), temperature (room temperature to reflux), reaction time (several hours).
-
Conversion to this compound:
- 9-anthraldehyde oxime is treated with thionyl chloride to form this compound.
- Reaction conditions: Solvent (dichloromethane or chloroform), temperature (0°C to room temperature), reaction time (1-2 hours).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-hydroxyanthracene-9-carbonimidoyl chloride undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized to form anthraquinone derivatives.
- Common reagents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
-
Reduction:
- Reduction of the carbonimidoyl chloride group can yield amine derivatives.
- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
-
Substitution:
- The chloride group can be substituted with nucleophiles to form various derivatives.
- Common reagents: Ammonia (NH3), amines, alcohols.
Major Products:
- Oxidation products: Anthraquinone derivatives.
- Reduction products: Amine derivatives.
- Substitution products: Various substituted anthracene derivatives.
Scientific Research Applications
Chemistry:
- N-hydroxyanthracene-9-carbonimidoyl chloride is used as a building block in the synthesis of more complex organic molecules.
- It serves as a precursor for the preparation of anthraquinone dyes and pigments.
Biology:
- The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry:
- It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-hydroxyanthracene-9-carbonimidoyl chloride involves its ability to undergo various chemical transformations. The hydroxyl group and carbonimidoyl chloride functional group are reactive sites that participate in oxidation, reduction, and substitution reactions. These reactions can lead to the formation of biologically active compounds that interact with molecular targets such as enzymes and receptors. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
- 9-anthraldehyde oxime
- Anthraquinone
- 9-hydroxyanthracene
Comparison:
- Compared to 9-anthraldehyde oxime, it has a more reactive carbonimidoyl chloride group, making it suitable for further functionalization.
- Anthraquinone is primarily known for its use in dyes and pigments, while this compound has broader applications in organic synthesis and potential biological activity.
- 9-hydroxyanthracene is a simpler compound with fewer functional groups, limiting its reactivity compared to this compound.
N-hydroxyanthracene-9-carbonimidoyl chloride:
Properties
IUPAC Name |
N-hydroxyanthracene-9-carboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-15(17-18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCKUONLZVGZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one](/img/structure/B11725871.png)


![3-{[2-(3-chlorophenyl)hydrazin-1-ylidene]methyl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B11725898.png)

![2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11725911.png)
![(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11725920.png)
![4-hydroxy-6-methyl-3-{[2-(4-methylphenyl)hydrazin-1-ylidene]methyl}-2H-pyran-2-one](/img/structure/B11725922.png)


![2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol](/img/structure/B11725940.png)


![Ethyl 3-[(2-cyanoacetamido)imino]hexanoate](/img/structure/B11725973.png)
